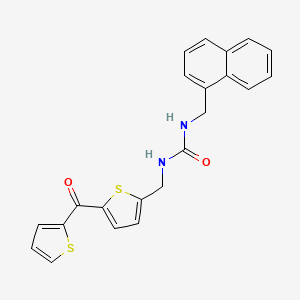
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a chemical compound that has attracted significant attention in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Applications De Recherche Scientifique
Conformational Adjustments in Synthons
Conformational adjustments in urea-based compounds, like 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea, have been explored. These compounds demonstrate unique homodimeric sub-assemblies in their respective assemblies. Such studies reveal insights into the interactions and polymorphism in urea derivatives (Phukan & Baruah, 2016).
Fluorescent Logic Gates
A naphthalene-thiophene hybrid molecule, similar in structure to the compound , has been developed as a fluorescent AND logic gate with Zn2+ and OAc- ions as inputs. This reveals the potential of such compounds in developing molecular logic gates and cell imaging applications (Karak et al., 2013).
Photoluminescence in Urea and Thiourea Derivatives
The photoluminescence properties of perchlorate salts of urea and thiourea derivatives, such as 1-(naphthalen-1-yl)-3-(pyridin-4-ylmethyl)urea, have been studied. These findings are crucial in understanding the structural characterisation and self-assembly of such compounds (Baruah & Brahma, 2023).
Fluorescent Sensing of Anions and Metal Ions
Naphthalene urea derivatives have shown unique absorption and fluorescence peaks with certain ions, such as fluoride, indicating their potential use as fluorescent sensors for anion detection (Cho et al., 2003).
Metal-Organic Frameworks for Biosensing
Urea-functionalized metal-organic frameworks (MOFs) containing naphthalene derivatives have been developed for biosensing applications. They are capable of detecting biomarkers of human poisoning in urine, showcasing their potential in medical diagnostics and health assessment (Lei et al., 2022).
Synthesis and Characterization of Polymers
Research on the synthesis of urea derivatives containing naphthalene groups has led to the development of new polymers with potential applications in various industries, including materials science (Mallakpour & Rafiee, 2007).
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c25-21(19-9-4-12-27-19)20-11-10-17(28-20)14-24-22(26)23-13-16-7-3-6-15-5-1-2-8-18(15)16/h1-12H,13-14H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSNRWVNQIKGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide](/img/structure/B2750780.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2750783.png)

![1-[(2-Fluorophenyl)methyl]pyrazole](/img/structure/B2750786.png)
![N-(3,3-diphenylpropyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2750788.png)
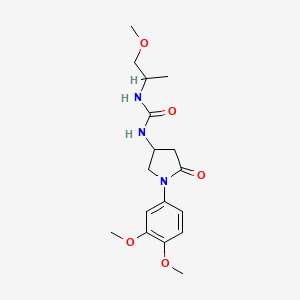
![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/no-structure.png)
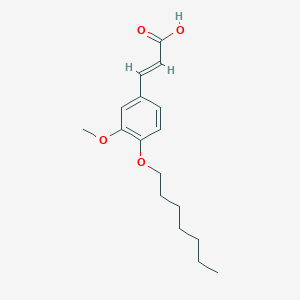

![(E)-N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide](/img/structure/B2750797.png)
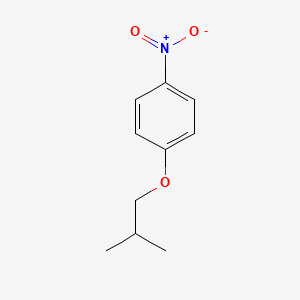
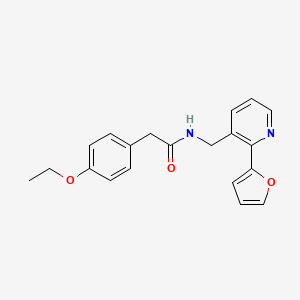
![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2750802.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride](/img/structure/B2750803.png)